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Compound of Interest

Compound Name: (E,E)-GLL398

Cat. No.: B12407669 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that

has demonstrated significant efficacy in preclinical models of breast cancer.[1][2] It is a boron-

modified analog of GW7604, a known SERD.[3][4][5] The introduction of a boronic acid

functional group in place of a phenolic hydroxyl group enhances its oral bioavailability, making it

a promising candidate for clinical evaluation.[3][6] These application notes provide a detailed

protocol for the chemical synthesis of (E,E)-GLL398 for research purposes, along with methods

for evaluating its biological activity.

Quantitative Data Summary
The following table summarizes key quantitative data for (E,E)-GLL398, including its biological

potency and pharmacokinetic properties.
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Parameter Value Cell Line/Model Reference

ERα Binding Affinity

(IC₅₀)
1.14 nM N/A (TR-FRET Assay) [1][3][4]

ERα Degradation

(IC₅₀)
0.21 µM MCF-7 Cells [3][4]

MCF-7 Cell Growth

Inhibition (IC₅₀)

0.0034 µM (as

reference for

GW7604)

MCF-7 Cells [4]

MCF-7/TamR Cell

Growth Inhibition

(IC₅₀)

20 µM (as reference

for GW7604)

Tamoxifen-Resistant

MCF-7
[4]

ER Y537S Mutant

Binding Affinity (IC₅₀)
29.5 nM N/A [1]

Oral Bioavailability

(AUC)
36.9 µg·h/mL Rats [3][6]

Experimental Protocols
The synthesis of (E,E)-GLL398 is a multi-step process starting from bis(4-

bromophenyl)methanone.[4][7]

Step 1: McMurry Reaction to form Bis(bromobenzene) Intermediate (12)

In a reaction vessel under an inert atmosphere, suspend zinc powder in dry tetrahydrofuran

(THF).

Add titanium tetrachloride (TiCl₄) dropwise to the suspension.

Heat the resulting mixture to reflux for 2 hours.

A solution of bis(4-bromophenyl)methanone (11) and propiophenone in THF is then added

dropwise.

Continue to heat the mixture overnight.[8]
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After cooling, the reaction is quenched, and the product is extracted and purified to yield the

bis(bromobenzene) intermediate (12) with a reported yield of 79%.[4][7]

Step 2: Heck Reaction to form Monoacrylate (13)

The bis(bromobenzene) (12) is reacted with methyl acrylate.

The reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃)

in the presence of triethylamine (Et₃N).

This step primarily yields the monoacrylate product (13) (48% yield) and a smaller amount of

the diacrylate (19% yield).[4]

Step 3: Saponification

The methyl ester of the monoacrylate (13) is hydrolyzed using sodium hydroxide (NaOH) in a

mixture of methanol (MeOH) and THF to yield the corresponding carboxylic acid.[4]

Step 4: Borylation

The resulting aryl bromide is then subjected to a Miyaura borylation reaction.

This is achieved by reacting it with bis(pinacolato)diboron in the presence of a palladium

catalyst, such as Pd(dppf)Cl₂, and potassium acetate (KOAc) in 1,4-dioxane.[4]

Step 5: Deprotection to Yield GLL398 (9)

The final step is the deprotection of the boronic ester.

This is accomplished using sodium periodate (NaIO₄) and 1 N hydrochloric acid (HCl) in a

THF/water mixture.[4]

This assay is used to determine the binding affinity of GLL398 to the estrogen receptor alpha

(ERα).[4]

Label ERα with a terbium-labeled anti-GST antibody.
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A fluorescent ligand (tracer) is added, which binds to the receptor, resulting in fluorescence

resonance energy transfer (FRET) from the antibody to the tracer.

GLL398 is then added at various concentrations to compete with the fluorescent tracer for

binding to ERα.

The decrease in the FRET signal is measured and used to calculate the IC₅₀ value, which

represents the concentration of GLL398 required to inhibit 50% of the tracer binding.[4]

This assay quantifies the ability of GLL398 to induce the degradation of the ERα protein in

breast cancer cells.

Culture MCF-7 breast cancer cells in appropriate media.

Treat the cells with varying concentrations of GLL398 for a specified period (e.g., 24 hours).

Lyse the cells and collect the protein extracts.

Perform Western blotting using an antibody specific for ERα to determine the protein levels.

Quantify the band intensities to determine the concentration-dependent reduction in ERα

levels and calculate the IC₅₀ for degradation.[3][4]
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Caption: Synthetic pathway for (E,E)-GLL398.
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Caption: Mechanism of action of GLL398 as a SERD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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